molecular formula C12H11N3O2 B12358731 N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide

N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide

Cat. No.: B12358731
M. Wt: 229.23 g/mol
InChI Key: DRHFGQZCZOCBFO-UHFFFAOYSA-N
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Description

N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.23 g/mol This compound is known for its unique structure, which includes a pyridine ring substituted with a phenoxy group and a hydroxycarboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide typically involves the reaction of 6-phenoxy-3-pyridinecarboximidamide with hydroxylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting material to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives .

Scientific Research Applications

N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenoxy group may interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hydroxy-6-phenoxy-3-pyridinecarboximidamide is unique due to the presence of both the hydroxy and phenoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

N'-hydroxy-6-phenoxypyridine-3-carboximidamide

InChI

InChI=1S/C12H11N3O2/c13-12(15-16)9-6-7-11(14-8-9)17-10-4-2-1-3-5-10/h1-8,16H,(H2,13,15)

InChI Key

DRHFGQZCZOCBFO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)/C(=N/O)/N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=C(C=C2)C(=NO)N

Origin of Product

United States

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